molecular formula C64H86N8O15 B14767629 (2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide

(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide

Cat. No.: B14767629
M. Wt: 1207.4 g/mol
InChI Key: KGNVENDPNHGNNE-UHFFFAOYSA-N
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Description

The compound (2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including azido, ether, amide, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes may include:

    Amide bond formation: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

    Ether formation:

    Azide introduction: The azido group can be introduced through the reaction of a suitable precursor with sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and ether groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

    Substitution: The ether and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with a catalyst, lithium aluminum hydride

    Nucleophiles: Alkoxide ions, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the azido group will produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its unique functional groups may allow it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: The compound’s potential bioactivity could lead to the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it suitable for use in industrial processes, such as the production of polymers or as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in cellular activity. For example, the azido group may participate in click chemistry reactions, which are widely used in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C64H86N8O15

Molecular Weight

1207.4 g/mol

IUPAC Name

2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide

InChI

InChI=1S/C64H86N8O15/c1-78-57-26-22-55(23-27-57)64(53-15-7-3-8-16-53,54-17-9-4-10-18-54)67-28-12-11-19-58(62(76)69-56-24-20-52(48-73)21-25-56)71-63(77)59(47-51-13-5-2-6-14-51)70-61(75)50-87-49-60(74)66-29-31-79-33-35-81-37-39-83-41-43-85-45-46-86-44-42-84-40-38-82-36-34-80-32-30-68-72-65/h2-10,13-18,20-27,58-59,67,73H,11-12,19,28-50H2,1H3,(H,66,74)(H,69,76)(H,70,75)(H,71,77)

InChI Key

KGNVENDPNHGNNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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